molecular formula C14H21NO2 B6212267 tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 2728463-36-1

tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B6212267
CAS No.: 2728463-36-1
M. Wt: 235.3
InChI Key:
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Description

tert-Butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate: is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is part of the azabicyclo[2.2.2]octane family, which is known for its unique bicyclic structure that imparts interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of a suitable azabicyclo[2.2.2]octane derivative with tert-butyl 4-ethynyl-2-carboxylate under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would require optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions at the azabicyclo[2.2.2]octane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted azabicyclo[2.2.2]octane derivatives.

Scientific Research Applications

tert-Butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the design of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate is not well-documented. its structure suggests that it may interact with specific molecular targets such as enzymes or receptors, potentially modulating their activity. The ethynyl group could play a role in binding interactions, while the azabicyclo[2.2.2]octane ring may provide structural stability and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to the presence of the ethynyl group, which can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis. Its bicyclic structure also provides rigidity and specificity in interactions with biological targets, potentially leading to unique biological activities .

Properties

CAS No.

2728463-36-1

Molecular Formula

C14H21NO2

Molecular Weight

235.3

Purity

95

Origin of Product

United States

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